1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one
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Overview
Description
1-(2-Phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction is carried out in an ethanol or methanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of 1-(2-Phenylphenyl)prop-2-en-1-one follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or epoxides.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
1-(2-Phenylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as tyrosinase, which plays a role in melanin synthesis . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1-(2-Phenylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
1-Phenylprop-2-en-1-one: Similar structure but lacks the additional phenyl ring, resulting in different chemical and biological properties.
1-(4-Fluorophenyl)prop-2-en-1-one: Contains a fluorine substituent, which can enhance its biological activity and stability.
1-(3-Bromophenyl)prop-2-en-1-one:
Conclusion
1-(2-Phenylphenyl)prop-2-en-1-one is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a wide range of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development and other therapeutic applications.
Properties
CAS No. |
62956-16-5 |
---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(2-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h2-11H,1H2 |
InChI Key |
AGVOELAKCPSYJP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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